molecular formula C14H19N3O3S B6118249 1-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-dihydro-2H-indol-2-one

1-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-dihydro-2H-indol-2-one

Katalognummer B6118249
Molekulargewicht: 309.39 g/mol
InChI-Schlüssel: DWERQDAEJIOSSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. This compound is also known as SB 216763 and is primarily used as a selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in regulating various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3 has been linked to several therapeutic benefits, including the treatment of neurodegenerative diseases, cancer, and diabetes.

Wirkmechanismus

SB 216763 works by binding to the ATP-binding site of GSK-3, thereby inhibiting its enzymatic activity. This inhibition leads to the activation of downstream signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are involved in various cellular processes, such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
SB 216763 has been shown to have several biochemical and physiological effects in various cell types and animal models. For example, this compound has been shown to increase glycogen synthesis in hepatocytes, improve glucose tolerance in diabetic mice, and reduce β-amyloid accumulation in the brains of Alzheimer's disease mouse models. SB 216763 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of SB 216763 is its high selectivity for GSK-3, which minimizes off-target effects. This compound is also relatively stable and can be easily synthesized and purified in large quantities. However, one of the limitations of SB 216763 is its relatively low potency compared to other GSK-3 inhibitors, which may require higher concentrations to achieve the desired effects. Additionally, the effects of SB 216763 may vary depending on the cell type and experimental conditions used.

Zukünftige Richtungen

There are several potential future directions for the use of SB 216763 in scientific research. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used to study the role of this enzyme in various diseases and conditions. Another potential direction is the investigation of the effects of GSK-3 inhibition on stem cell differentiation and regeneration. Additionally, the use of SB 216763 in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases, including cancer and neurodegenerative disorders.

Synthesemethoden

The synthesis of SB 216763 involves a multi-step process that starts with the reaction of 2-aminobenzophenone with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with 4-methylpiperazine to produce the desired compound. The final product is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

SB 216763 has been extensively used in scientific research to study the role of GSK-3 in various physiological and pathological processes. For example, this compound has been used to investigate the role of GSK-3 in the regulation of insulin signaling and glucose metabolism, as well as in the development of Alzheimer's disease and other neurodegenerative disorders. SB 216763 has also been used to study the effects of GSK-3 inhibition on the proliferation and differentiation of cancer cells.

Eigenschaften

IUPAC Name

1-methyl-5-(4-methylpiperazin-1-yl)sulfonyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-15-5-7-17(8-6-15)21(19,20)12-3-4-13-11(9-12)10-14(18)16(13)2/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWERQDAEJIOSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.